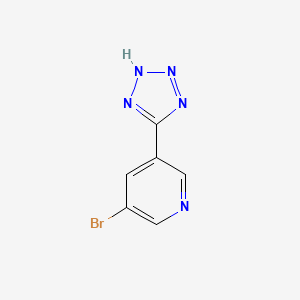
1-Bromo-5,5-dimethylhydantoin
Descripción general
Descripción
1-Bromo-5,5-dimethylhydantoin is an organic compound derived from the heterocycle dimethylhydantoin. This white crystalline compound with a slight bromine odor is widely used as a disinfectant for drinking water purification, recreational water treatment, as a bleaching agent in pulp and paper mills, and for treating industrial/commercial water cooling systems .
Métodos De Preparación
1-Bromo-5,5-dimethylhydantoin can be synthesized through various methods. One common synthetic route involves the bromination of 5,5-dimethylhydantoin using bromine or a bromine source under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through crystallization or other purification techniques .
Industrial production methods often involve large-scale bromination processes, where 5,5-dimethylhydantoin is reacted with bromine in the presence of a catalyst to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
1-Bromo-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Substitution: It participates in halogenation reactions, where the bromine atom is substituted with other functional groups.
Addition-Elimination: It is involved in esterification and aldol condensation reactions, where it activates carbonyl groups, facilitating nucleophilic attack.
Common reagents and conditions used in these reactions include bromine, organic solvents, and catalysts. The major products formed from these reactions are typically brominated organic compounds, such as α-bromo ketones and disulfides .
Aplicaciones Científicas De Investigación
1-Bromo-5,5-dimethylhydantoin has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Bromo-5,5-dimethylhydantoin involves the release of bromine, which is equivalent to hypobromous acid (HOBr). In aqueous solutions, it dissociates to form hypobromous acid, which serves as a source of bromine ions. These bromine ions can oxidize various substrates, leading to the disinfection of water and the formation of brominated organic compounds .
Comparación Con Compuestos Similares
1-Bromo-5,5-dimethylhydantoin is similar to other halogenated hydantoins, such as:
1,3-Dibromo-5,5-dimethylhydantoin: This compound is also used as a disinfectant and in organic synthesis.
1-Bromo-3-chloro-5,5-dimethylhydantoin: This compound contains both bromine and chlorine atoms, providing a broader spectrum of antimicrobial activity.
The uniqueness of this compound lies in its specific bromination capabilities and its effectiveness as a disinfectant in various industrial applications .
Propiedades
IUPAC Name |
1-bromo-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSAHVJVVZSZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433396 | |
| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7072-23-3 | |
| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)

